
1-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE typically involves the reaction of 2-chlorophenylamine with 5-fluoro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (2-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds, depending on the specific reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of (2-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
- (2-Chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide
- (2-Chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide
Uniqueness
(2-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This unique structure can result in distinct chemical and biological properties, such as increased potency or selectivity for certain molecular targets.
Propriétés
Formule moléculaire |
C14H13ClFNO2S |
|---|---|
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H13ClFNO2S/c1-10-6-7-12(16)8-14(10)17-20(18,19)9-11-4-2-3-5-13(11)15/h2-8,17H,9H2,1H3 |
Clé InChI |
SNCLXPDMYPMMKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)NS(=O)(=O)CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


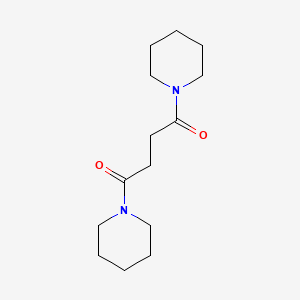
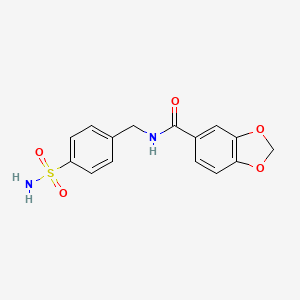

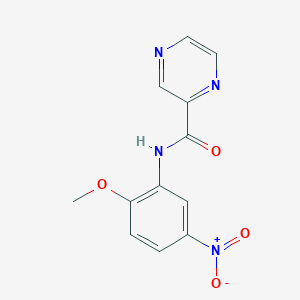
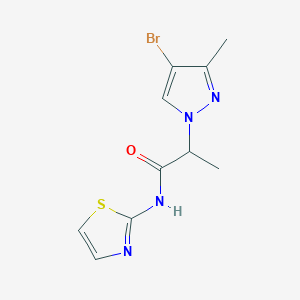
![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10975652.png)
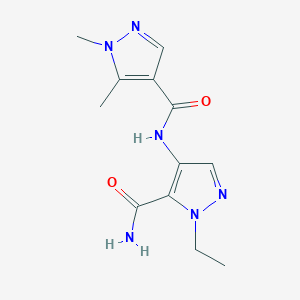
![(4E)-5-methyl-4-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10975664.png)
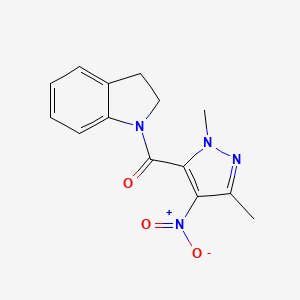
![1-[(3,4-Difluorophenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10975668.png)
![4-methyl-N-{4-[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide](/img/structure/B10975673.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B10975680.png)

![3-Bromo-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10975701.png)
